molecular formula C46H77NO17 B1193877 Tylosin tartrate CAS No. 74610-55-2

Tylosin tartrate

Numéro de catalogue: B1193877
Numéro CAS: 74610-55-2
Poids moléculaire: 916.1 g/mol
Clé InChI: WBPYTXDJUQJLPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tylosin tartrate is a macrolide antibiotic primarily used in veterinary medicine. It is effective against a broad spectrum of Gram-positive bacteria and certain Gram-negative bacteria. This compound is derived from the fermentation product of the bacterium Streptomyces fradiae . It is commonly used to treat infections in livestock and poultry, and it has applications in promoting growth in some animal species .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tylosin tartrate is synthesized through the fermentation of Streptomyces fradiae. The fermentation broth is subjected to various purification processes, including solvent extraction and crystallization, to isolate tylosin . The isolated tylosin is then reacted with tartaric acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation followed by downstream processing to purify the antibiotic. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of tylosin. After fermentation, the broth is filtered, and the tylosin is extracted using organic solvents. The extracted tylosin is then crystallized with tartaric acid to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Tylosin tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its photodegradation, which involves the breakdown of this compound under light exposure .

Common Reagents and Conditions

Major Products

The major products formed from the photodegradation of this compound include various smaller organic molecules, which result from the breakdown of the macrolide structure .

Applications De Recherche Scientifique

Veterinary Medicine

1.1 Treatment of Bacterial Infections
Tylosin tartrate is widely utilized to treat bacterial infections in livestock, particularly respiratory diseases caused by pathogens like Mycoplasma gallisepticum in poultry. Research indicates that tylosin effectively reduces the severity of chronic respiratory diseases in chickens, improving overall health outcomes and productivity .

1.2 Growth Promotion and Feed Efficiency
In livestock, this compound is often included in feed formulations to enhance growth rates and feed efficiency. Studies have shown that its administration can lead to improved weight gain and feed conversion ratios in cattle and swine . For instance, a study highlighted that steers treated with tylosin exhibited significant improvements in weight gain compared to untreated controls .

Pharmacokinetics and Bioavailability

2.1 Comparative Studies
Research comparing the pharmacokinetics of this compound with other formulations reveals its superior absorption characteristics. A study demonstrated that this compound has a higher oral bioavailability (approximately 25.78%) compared to tylosin phosphate (13.73%) when administered to chickens . This difference underscores the importance of formulation selection in therapeutic applications.

2.2 Case Studies on Absorption Rates
In various studies involving calves and pigs, this compound was shown to be rapidly absorbed following intramuscular or subcutaneous administration, with peak serum concentrations reached within hours . The effective distribution into lung tissues was also noted, making it a valuable treatment for respiratory infections .

Apiculture Applications

3.1 Treatment of Honey Bee Diseases
Recently, this compound received approval for use in honey bees, marking a significant advancement in veterinary medicine for minor animal species. It is primarily used to treat bacterial diseases such as American foulbrood, which poses a serious threat to bee populations . The approval process involved extensive research demonstrating its efficacy and safety for both bees and humans.

Environmental Considerations

4.1 Residue Management
The presence of tylosin residues in environmental compartments has raised concerns regarding its impact on ecosystems. Studies have indicated that careful management of tylosin use is essential to minimize environmental contamination while ensuring its therapeutic benefits in animal husbandry .

4.2 Impact on Antimicrobial Resistance
Research has also focused on the implications of tylosin use on antimicrobial resistance patterns among livestock pathogens. Continuous monitoring is necessary to assess the long-term effects of tylosin administration on resistance development, particularly in beef cattle .

Summary of Key Findings

Application AreaKey Findings
Veterinary MedicineEffective against bacterial infections; improves growth rates and feed efficiency
PharmacokineticsHigher oral bioavailability compared to other formulations; rapid absorption post-administration
ApicultureApproved for treating bacterial diseases in honey bees; significant for agricultural productivity
Environmental ImpactNeed for residue management; monitoring antimicrobial resistance patterns

Comparaison Avec Des Composés Similaires

Tylosin tartrate is often compared with other macrolide antibiotics, such as erythromycin, azithromycin, and clarithromycin. While all these antibiotics share a similar mechanism of action, this compound is unique in its specific use in veterinary medicine and its effectiveness against Mycoplasma .

Similar Compounds

    Erythromycin: Another macrolide antibiotic used in human medicine.

    Azithromycin: Known for its extended half-life and broad-spectrum activity.

    Clarithromycin: Used for respiratory infections and has a similar mechanism of action.

This compound stands out due to its specific applications in veterinary medicine and its effectiveness in treating infections in livestock and poultry .

Activité Biologique

Tylosin tartrate is a macrolide antibiotic derived from the fermentation of Streptomyces fradiae. It is primarily used in veterinary medicine for its efficacy against various gram-positive bacteria and mycoplasmas. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic applications, and case studies demonstrating its clinical effectiveness.

Pharmacokinetics

The pharmacokinetics of this compound have been extensively studied, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Bioavailability

This compound demonstrates variable bioavailability depending on the route of administration. In studies involving pigs and chickens, the oral bioavailability of this compound was found to be approximately 22.5% in pigs and 25.78% in chickens, compared to 13.73% for tylosin phosphate .

Table 1: Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationDose (mg/kg)C_max (mg/L)AUC (mg·h/L)Bioavailability (%)
PigsOral302.4-22.5
ChickensOral100.441.5725.78
CalvesIM101.3--

Distribution and Elimination

This compound is rapidly distributed throughout body tissues, with peak serum concentrations typically observed within 1-2 hours post-administration . In calves receiving intramuscular injections, peak lung tissue levels were significantly higher than serum levels, indicating effective tissue targeting . The elimination half-life varies by species and age; for example, in turkeys, it increased from 1.03 hours to 2.96 hours as they matured .

Therapeutic Applications

This compound is primarily used in veterinary settings to treat infections caused by susceptible bacteria.

  • Respiratory Infections : It has been shown to be effective against respiratory pathogens in cattle and poultry.
  • Insect Bite Reactions : A study reviewed the use of this compound in managing hypersensitivity reactions due to insect bites in captive animals, demonstrating positive outcomes in resolution rates .
  • Mycoplasma Infections : Tylosin is particularly noted for its effectiveness against mycoplasma species that are resistant to other antibiotics.

Case Study 1: Treatment of Mycoplasma pneumonia in Calves

A group of neonatal calves diagnosed with Mycoplasma pneumonia received a regimen of this compound at a dosage of 10 mg/kg body weight intramuscularly for five days. Serum samples taken post-treatment showed significant reductions in clinical signs and improved lung function as evidenced by reduced lung tissue tylosin levels .

Case Study 2: Management of Insect Hypersensitivity

In a cohort study involving 58 cases of insect hypersensitivity reactions in various captive species, treatment with this compound resulted in a notable resolution rate within two weeks post-treatment. The study highlighted the compound's anti-inflammatory properties alongside its antimicrobial effects .

Research Findings

Recent studies have focused on comparing the pharmacokinetics of this compound with other formulations:

  • Comparative Study : A study comparing this compound and tylosin phosphate indicated that while both had similar pharmacokinetic profiles after intravenous administration, this compound had superior absorption rates when given orally .
  • Age-Related Pharmacokinetics : Research on turkeys showed that age did not significantly affect the bioavailability of this compound but did influence clearance rates and half-life .

Propriétés

IUPAC Name

2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPYTXDJUQJLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H77NO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859637
Record name 15-{[(6-Deoxy-2,3-di-O-methylhexopyranosyl)oxy]methyl}-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl 3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methylhexopyranosyl)-3-(dimethylamino)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

916.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS]
Record name Tylosin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1243
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1823
Record name TYLOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The inhibition of peptide bond formation by tylosin, a 16-membered ring macrolide, was studied in a model system derived from Escherichia coli. In this cell-free system, a peptide bond is formed between puromycin (acceptor substrate) and AcPhe-tRNA (donor substrate) bound at the P-site of poly(U)-programmed ribosomes. It is shown that tylosin inhibits puromycin reaction as a slow-binding, slowly reversible inhibitor. Detailed kinetic analysis reveals that tylosin (I) reacts rapidly with complex C, i.e., the AcPhe-tRNA. poly(U).70S ribosome complex, to form the encounter complex CI, which then undergoes a slow isomerization and is converted to a tight complex, CI, inactive toward puromycin. These events are described by the scheme C + I <==> (K(i)) CI <==> (k(4), k(5)) CI. The K(i), k(4), and k(5) values are equal to 3 microM, 1.5 min(-1), and 2.5 x 10(-3) min(-1), respectively. The extremely low value of k(5) implies that the inactivation of complex C by tylosin is almost irreversible. The irreversibility of the tylosin effect on peptide bond formation is significant for the interpretation of this antibiotic's therapeutic properties; it also renders the tylosin reaction a useful tool in the study of other macrolides failing to inhibit the puromycin reaction but competing with tylosin for common binding sites on the ribosome. Thus, the tylosin reaction, in conjunction with the puromycin reaction, was applied to investigate the erythromycin mode of action. It is shown that erythromycin (Er), like tylosin, interacts with complex C according to the kinetic scheme C + Er <==> (K(er)) CEr <==> (k(6), k(7)) C*Er and forms a tight complex, CEr, which remains active toward puromycin. The determination of K(er), k(6), and k(7) enables us to classify erythromycin as a slow-binding ligand of ribosomes
Details PMID:10995229, Dinos GP, Kalpaxis DL; Biochemistry 39 (38): 11621-8 (2000)
Record name TYLOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from water

CAS No.

1401-69-0
Record name Tylosin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYLOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

128-132 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1823
Record name TYLOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Customer
Q & A

Q1: What is tylosin tartrate and what is its mechanism of action?

A1: this compound is a macrolide antibiotic primarily used in veterinary medicine. [] It exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits protein synthesis, ultimately leading to bacterial growth arrest or death.

Q2: What types of bacteria is this compound effective against?

A2: this compound demonstrates strong activity against Gram-positive bacteria, including Staphylococcus spp. and Streptococcus spp. [, , ] It is also effective against Mycoplasma spp., which are often implicated in respiratory diseases in poultry and livestock. [, , , ]

Q3: How does the structure of this compound relate to its activity?

A3: While specific structure-activity relationship studies are limited in the provided research, modifications to the glycolic side chain of the related compound pleuromutilin significantly impact its antibacterial activity. [] This suggests that similar modifications to the tylosin structure could influence its potency and spectrum of activity.

Q4: How is this compound typically administered to animals?

A4: this compound can be administered to animals through various routes, including oral administration via feed or drinking water, as well as intramuscular and intravenous injections. [, , , , ] The choice of administration route depends on the specific application and animal species.

Q5: What factors can influence the efficacy of this compound treatment?

A5: Several factors can influence the efficacy of this compound treatment. One key factor is the initial bacterial load, with lower pretreatment loads generally associated with faster pathogen eradication. [] Additionally, the emergence of resistance mechanisms in target bacteria can significantly impact treatment success. []

Q6: What are the known mechanisms of resistance to this compound in bacteria?

A6: One of the primary mechanisms of resistance to macrolide antibiotics like this compound involves mutations in the 23S rRNA gene. [] These mutations can alter the binding site of the antibiotic, reducing its ability to inhibit protein synthesis.

Q7: Are there alternative drugs that can be used to treat infections caused by this compound-resistant bacteria?

A7: Yes, alternative drugs, such as danofloxacin mesylate, have shown efficacy against macrolide-resistant Mycoplasma hyopneumoniae infections. [] This highlights the importance of considering alternative treatment options when resistance to this compound is suspected or confirmed.

Q8: Has the in vitro susceptibility of Mycoplasma bovis to this compound changed over time?

A8: Research suggests that the in vitro susceptibility of Mycoplasma bovis to this compound has decreased over time, with increasing minimum inhibitory concentration (MIC) values observed over several decades. [] This underscores the importance of continuous monitoring of antimicrobial susceptibility patterns to guide treatment decisions.

Q9: Are there any concerns regarding the development of cross-resistance with other antibiotics?

A9: Studies with the pleuromutilin derivative 81.723 hfu, a compound structurally related to tylosin, have shown cross-resistance with lincomycin and erythromycin in Klebsiella pneumoniae. [] This suggests the potential for cross-resistance between tylosin and other macrolide antibiotics.

Q10: What are the potential implications of using this compound on honey bee health?

A10: Research has shown that this compound treatment can significantly impact the gut microbiota of honey bees, reducing bacterial diversity and the abundance of beneficial bacteria. [] This dysbiosis can increase susceptibility to opportunistic pathogens, potentially impacting colony health and productivity.

Q11: Can probiotics mitigate the negative effects of this compound on honey bee gut microbiota?

A11: Preliminary studies indicate that probiotic treatments using a cocktail of cultured bee gut bacteria may help ameliorate the negative impacts of this compound on the honey bee gut microbiota. [] This suggests a potential strategy for mitigating the risks associated with antibiotic use in beekeeping.

Q12: What are some challenges in developing and validating analytical methods for this compound?

A12: The complex matrices encountered in biological samples and pharmaceutical formulations can pose challenges for the accurate and reliable quantification of this compound. Developing specific and sensitive analytical methods, coupled with robust validation procedures, is crucial for ensuring accurate measurement and monitoring.

Q13: What analytical techniques are commonly employed for the quantification of this compound?

A13: High-performance liquid chromatography (HPLC) with various detection methods, such as ultraviolet (UV) spectrophotometry, is frequently used for this compound analysis. [, , ] These techniques offer the sensitivity and selectivity required for accurate quantification in complex matrices.

Q14: Are there certified reference materials available for this compound?

A14: Yes, certified reference materials (CRMs) for this compound are available, playing a crucial role in ensuring the accuracy and traceability of analytical measurements. [, ] These CRMs are essential for validating analytical methods, monitoring food safety, and controlling the quality of veterinary medicinal products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.